molecular formula C22H28O4 B1248683 (2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

Cat. No.: B1248683
M. Wt: 356.5 g/mol
InChI Key: XVRIRQMQGOSIKV-VPFQVGRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde is a natural product found in Siphonodictyon coralliphagum with data available.

Scientific Research Applications

Synthesis and Biological Applications

A study by Hassanien, Abd El-Ghani, and Elbana (2022) discusses the synthesis of novel binary compounds based on lawsone, which plays an important role as a precursor. These compounds have demonstrated potential in antioxidant and antitumor activities. The target molecules were synthesized using halo-reagents and were analyzed through spectral and elemental analysis. The density functional theory (DFT) confirmed the spectral analysis of these compounds (Hassanien, Abd El-Ghani, & Elbana, 2022).

Process-Scale Synthesis

Benincori et al. (2005) developed a process-scale stereoselective synthesis of a nature-identical compound closely related to the specified chemical. The synthesis involved the use of chiral Ru complexes and achieved a high enantiomeric excess. This study highlights the importance of enantioselective processes in the synthesis of complex organic molecules (Benincori et al., 2005).

Schiff Bases and Metal Complexes

Maher (2018) explored the role of 2-Hydroxynaphthalene-1-carbaldehyde, a closely related compound, in the development of commercial useful compounds and Schiff bases. These Schiff bases have shown a range of biological effects and are utilized in the preparation of various fluorescent chemosensors. This research underscores the versatility and importance of such compounds in both biological and chemical applications (Maher, 2018).

Biological Evaluation

Noviany et al. (2020) conducted structural revision and synthesis of benzofuran derivatives, closely related to the target compound. The derivatives were synthesized from natural products and evaluated for their antibacterial and cytotoxic activities. This study demonstrates the potential medical applications of such compounds (Noviany et al., 2020).

Complement Inhibitory Activity

Bradbury et al. (2003) reported on the synthesis and bioassay of compounds analogous to the target compound. These compounds showed promise as complement inhibitors, indicating potential applications in the medical field, particularly in modulating immune responses (Bradbury et al., 2003).

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

InChI

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3/t13-,17+,21+,22+/m1/s1

InChI Key

XVRIRQMQGOSIKV-VPFQVGRTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@]13C=C4C=C(C(=O)C(=C4O3)C=O)O)(CCCC2(C)C)C

Canonical SMILES

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C

Synonyms

corallidictyal A
corallidictyal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde
Reactant of Route 2
(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde
Reactant of Route 3
(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde
Reactant of Route 4
(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde
Reactant of Route 5
(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde
Reactant of Route 6
(2R,4'aS,7'R,8'aS)-5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

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